3,3,4,4-Tetrafluoropiperidine
Description
3,3,4,4-Tetrafluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The substitution of fluorine atoms at the 3,3,4,4-positions significantly alters its electronic, steric, and physicochemical properties compared to non-fluorinated analogs. Fluorination enhances metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in pharmaceutical and materials science research .
Properties
Molecular Formula |
C5H7F4N |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropiperidine |
InChI |
InChI=1S/C5H7F4N/c6-4(7)1-2-10-3-5(4,8)9/h10H,1-3H2 |
InChI Key |
IMZJCMZEADLXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield piperidine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted piperidines, N-oxides, and various heterocyclic compounds .
Scientific Research Applications
3,3,4,4-Tetrafluoropiperidine has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating fluorinated polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is utilized in the development of novel synthetic methodologies and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets . The compound can modulate signaling pathways, such as the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride
- Structure : A piperidine ring substituted with a trifluoromethylbenzyl group.
- Applications : Used in drug discovery for its ability to modulate pharmacokinetic profiles. Safety data indicate unique toxicological risks associated with trifluoromethyl groups .
3-(3-Chloro-4-fluorophenoxy)piperidine
Fluorinated Pyrrolidine Analogs
3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
- Structure : A five-membered pyrrolidine ring with tetrafluorination.
- Commercial availability (e.g., TCI Chemicals) suggests broader utility in materials science .
- Crystallography : Orthorhombic crystal structure (space group Pbcn) with unit cell parameters a = 8.678 Å, b = 9.818 Å, c = 17.088 Å. Fluorine atoms influence packing density and intermolecular interactions .
Fluorinated Pyridoindoles
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45f)
- Structure : A fused pyridoindole system with a single fluorine substituent.
- Synthesis : Prepared via condensation of (2-fluorophenyl)hydrazine with tert-butyl 4-oxopiperidine-1-carboxylate (51% yield).
- Applications : Studied for serotonin receptor modulation, demonstrating the impact of fluorine position on biological activity .
6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45l)
- Structure : Difluorinated pyridoindole.
- Synthesis: Lower yield (51%) compared to mono-fluorinated analogs, highlighting steric and electronic challenges in multi-fluorination .
Comparative Data Table
Key Research Findings
Fluorination Position Matters: Mono-fluorination (e.g., 45f) often yields higher synthetic efficiency than multi-fluorinated systems (e.g., 45l, 51% vs. 32% yields) .
Ring Size Impacts Stability : Pyrrolidine analogs exhibit better commercial availability than piperidines, possibly due to lower synthetic complexity .
Crystallographic Insights : Fluorine atoms in tetrafluoropyrrolidine contribute to dense molecular packing, influencing material properties .
Biological Activity
3,3,4,4-Tetrafluoropiperidine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its antimicrobial and immunological effects.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring with four fluorine substituents. The presence of fluorine atoms significantly influences the compound's physicochemical properties, including lipophilicity and electronic characteristics, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including this compound. A notable investigation assessed the antibacterial efficacy of various fluorinated derivatives against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference Drug (Ampicillin) |
|---|---|---|---|
| 4a | S. pneumoniae | 20.6 ± 1.5 | 23.8 ± 0.6 |
| 4a | B. subtilis | 22.1 ± 1.2 | 26.4 ± 0.7 |
| 3d | E. coli | Not specified | Not specified |
The tetrafluoro derivative (4a) exhibited significant antibacterial activity compared to standard antibiotics like ampicillin, indicating that increasing fluorination can enhance antimicrobial potency .
Immunological Activity
In addition to antimicrobial effects, the immunomodulatory properties of fluorinated compounds have been explored. Research on α-GalCer analogues demonstrated that modifications including tetrafluorination could influence immune responses mediated by invariant natural killer T (iNKT) cells.
Case Study: iNKT Cell Activation
A study synthesized several analogues of α-GalCer with varying degrees of fluorination to evaluate their ability to stimulate iNKT cells. The introduction of tetrafluoro groups was found to affect the hydrogen bond network between α-GalCer and CD1d molecules, which is critical for TCR engagement and subsequent immune activation.
- Findings : The tetrafluoro analogues showed altered cytokine release profiles when tested in vitro:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Altered Binding Affinity : The presence of fluorine atoms can modify how the compound interacts with biological targets.
- Hydrogen Bonding Modifications : Fluorination impacts hydrogen bond donor and acceptor capabilities, which can stabilize or destabilize interactions with proteins or nucleic acids .
Q & A
Q. What are the most efficient synthetic routes for 3,3,4,4-tetrafluoropiperidine, and how can reaction conditions be optimized for high yield?
The visible-light-promoted annelation reaction of nitrones offers a one-step method for constructing this compound derivatives. Key parameters include:
- Catalyst selection : Photoredox catalysts (e.g., Ir or Ru complexes) to facilitate radical intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature control : Room temperature minimizes side reactions while maintaining reactivity. Crystallographic data (CIF files) for products like compound 3f and 3h confirm structural fidelity . For validation, use SHELXL for refinement and cross-reference with the Cambridge Structural Database (CSD) for known fluorinated piperidine analogs .
Q. What safety protocols are critical when handling this compound in the laboratory?
Based on GHS classification for analogous fluorinated piperidines:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from moisture and oxidizers .
Advanced Research Questions
Q. How do fluorination patterns influence the reactivity of this compound in catalytic applications?
- Steric effects : The tetrafluoro substitution induces conformational rigidity, altering substrate binding in metal complexes (e.g., Pd or Pt catalysts). Compare with non-fluorinated piperidines using kinetic studies .
- Electronic effects : Fluorine’s electron-withdrawing nature modulates pKa of the nitrogen lone pair, impacting ligand behavior in coordination chemistry. Use cyclic voltammetry to assess redox activity .
Q. What methodological challenges arise in resolving conflicting crystallographic data for fluorinated piperidines?
Discrepancies in bond angles or torsion angles may stem from:
- Disorder modeling : Fluorine atoms in dynamic positions require advanced refinement techniques (e.g., TLS parameters in SHELXL) .
- Data quality : High-resolution (<1.0 Å) datasets reduce ambiguity. Cross-validate with spectroscopic data (e.g., IR/Raman) to confirm vibrational modes .
Q. How can computational methods reconcile discrepancies in experimental reaction yields for this compound synthesis?
- Mechanistic studies : Map potential energy surfaces (PES) to identify rate-limiting steps (e.g., radical recombination vs. cyclization).
- Solvent effects : Use COSMO-RS simulations to model solvent interactions and optimize dielectric environments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
